molecular formula C10H8BrF3 B2930986 (+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene CAS No. 900779-70-6

(+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene

Cat. No. B2930986
CAS RN: 900779-70-6
M. Wt: 265.073
InChI Key: KJTTXTPFMGWOCS-DTWKUNHWSA-N
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Description

The compound (+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene is a type of cyclopropane derivative . Cyclopropane derivatives are a class of organic compounds that contain a three-membered ring of carbon atoms . They are known for their strained ring structure, which makes them highly reactive .


Synthesis Analysis

The synthesis of cyclopropane derivatives involves various methods. One common method is the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . This reaction introduces strained rings on a large panel of primary and secondary alkyl iodides . Another method is the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides . This reaction yields various substituted aryl cyclopropanes .


Molecular Structure Analysis

The molecular structure of (+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene is characterized by the presence of a cyclopropyl group, a benzene ring, and a bromine atom . The cyclopropyl group is a three-membered ring of carbon atoms, which is known for its strained structure . The benzene ring is a six-membered ring of carbon atoms with alternating double bonds . The bromine atom is a halogen that is commonly used in organic synthesis .


Chemical Reactions Analysis

Cyclopropane derivatives, including (+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene, can undergo various chemical reactions due to their strained ring structure . For example, they can participate in palladium-catalyzed cross-coupling reactions with aryl bromides or triflates . They can also undergo intramolecular nickel-catalyzed cross-electrophile coupling reactions .

Scientific Research Applications

Synthesis of Trifluoromethyl-substituted Compounds

Trifluoromethylated polyfunctionalized cyclopropanes, which are crucial intermediates for synthesizing various bioactive compounds, have been obtained with high stereoselectivity. This methodology has been applied in the synthesis of complex molecules like (+/-)-trans-trifluoronorcoronamic acid, demonstrating the compound's utility in constructing cyclopropane rings with trifluoromethyl groups for enhanced biological activity or physical properties (B. Jiang, Fangjiang Zhang, W. Xiong, 2003).

Mechanistic Insights in Bromination Reactions

Research has explored the kinetics and mechanisms of bromination reactions, including the transfer of Br(+) from bromonium triflate to acceptor alkenes. This has provided detailed insights into the reactivity and intermediates formed in bromination processes, which are fundamental in organic synthesis and modification of aromatic compounds (A. A. Neverov, R. S. Brown, 1998).

Radical Addition in Aqueous Media

The study of bromine atom-transfer radical addition in aqueous media has highlighted the versatility of bromine-based reactions in different solvents, including water. This research has implications for developing greener synthetic pathways and understanding solvent effects on radical reactions (H. Yorimitsu, H. Shinokubo, S. Matsubara, K. Oshima, K. Omoto, H. Fujimoto, 2001).

properties

IUPAC Name

1-bromo-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3/c11-7-3-1-6(2-4-7)8-5-9(8)10(12,13)14/h1-4,8-9H,5H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTTXTPFMGWOCS-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(F)(F)F)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001180673
Record name rel-1-Bromo-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53233445

CAS RN

900779-70-6
Record name rel-1-Bromo-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900779-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1-Bromo-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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